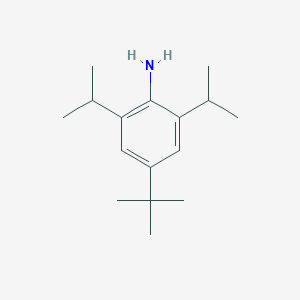

4-tert-Butyl-2,6-di(propan-2-yl)aniline

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the halide by the aniline .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4-tert-Butyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Intermediate for Organic Synthesis

This compound serves as a vital intermediate in the synthesis of various organic compounds:

- Carbodiimides : Used in the production of carbodiimide stabilizers, which are crucial in polymer chemistry.

- Synthetic Resins : Acts as a building block for resins used in coatings and adhesives.

- Antioxidants : Functions as an antioxidant in plastics and rubber formulations .

Ligand Preparation

4-tert-Butyl-2,6-di(propan-2-yl)aniline is also utilized in preparing multitopic Schiff-base ligands. These ligands are significant in coordination chemistry and catalysis .

N-Heterocyclic Carbene Complexes

The compound can be transformed into N-heterocyclic carbene complexes, which are valuable for:

- α-Arylation of Acyclic Ketones : Enhances the efficiency of arylation reactions.

- Amination of Haloarenes : Facilitates the introduction of amine groups into aromatic compounds.

- Aqueous Suzuki Coupling : Promotes cross-coupling reactions in aqueous environments .

Polymer Chemistry

In polymer science, this compound is used to synthesize high-performance polymers that exhibit enhanced thermal stability and mechanical properties. It contributes to the development of:

- Thermosetting Resins : These resins are utilized in various applications such as electronics and automotive industries due to their durability.

| Property | Value |

|---|---|

| Glass Transition Temp | 150 °C |

| Tensile Strength | 60 MPa |

| Thermal Conductivity | 0.25 W/m·K |

Dyes and Pigments

The compound is involved in synthesizing dyes and pigments, particularly those used in textiles and coatings. Its ability to form stable complexes with metal ions makes it suitable for producing vibrant colors .

Active Pharmaceutical Ingredients (APIs)

This compound is explored for its potential as an active pharmaceutical ingredient. Its derivatives have shown promise in drug formulations aimed at treating various conditions due to their biological activity.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-2,6-di(propan-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, it can form complexes with metal ions, which can then participate in catalytic cycles. The compound’s aromatic nature allows it to engage in π-π interactions and hydrogen bonding, influencing its reactivity and binding properties .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Diethylaniline: Similar in structure but with ethyl groups instead of isopropyl groups.

2,6-Dimethylaniline: Contains methyl groups instead of isopropyl groups.

4-tert-Butylaniline: Similar but lacks the isopropyl groups at the 2 and 6 positions

Uniqueness

4-tert-Butyl-2,6-di(propan-2-yl)aniline is unique due to its bulky isopropyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and catalysts .

Actividad Biológica

4-tert-Butyl-2,6-di(propan-2-yl)aniline, a member of the aniline family, has garnered attention for its potential biological activities. This compound is characterized by a bulky tert-butyl group and two isopropyl substituents, which influence its chemical reactivity and interactions with biological systems. The following sections detail the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H27N

- CAS Number : 143783-78-4

- Molecular Weight : 247.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain aniline derivatives can induce apoptosis in cancer cells through various mechanisms including:

- Inhibition of cell proliferation : Compounds with similar structures have demonstrated IC50 values indicating potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Similar Aniline Derivative | MCF10A (non-cancer) | >20 |

The proposed mechanisms of action for this compound include:

- Targeting Enzymatic Pathways : Similar compounds have been shown to interact with key enzymes involved in cell signaling pathways, leading to altered cellular responses.

- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells while sparing normal cells, which is crucial for therapeutic efficacy.

Pharmacokinetic Profile

Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Although specific data on this compound is limited, related studies provide insights into its absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | TBD |

| Clearance (mL/h/kg) | TBD |

| Volume of Distribution (L/kg) | TBD |

Case Studies

Several studies have explored the biological activities of related compounds to infer potential effects of this compound:

- Study on Anticancer Properties : A study focused on a series of anilines showed that modifications at the para position significantly enhanced anticancer activity against various cell lines . This suggests that structural modifications similar to those in this compound could yield promising results.

- In Vivo Studies : In vivo models demonstrated that certain aniline derivatives exhibited favorable pharmacokinetics with low toxicity profiles while effectively reducing tumor growth in xenograft models .

Propiedades

IUPAC Name |

4-tert-butyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N/c1-10(2)13-8-12(16(5,6)7)9-14(11(3)4)15(13)17/h8-11H,17H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQVCDVWOKOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N)C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547976 | |

| Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143783-78-2 | |

| Record name | 4-tert-Butyl-2,6-di(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.